molecular formula C16H12N4O4 B11259341 3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B11259341
M. Wt: 324.29 g/mol
InChI Key: XHQJUMDCMCJJDC-UHFFFAOYSA-N
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Description

3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nitro group, a phthalazinone moiety, and a benzamide structure, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitrobenzoyl chloride with 4-oxo-3,4-dihydrophthalazine in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures, followed by gradual warming to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Chemistry: In chemistry, 3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological and medicinal research. It is being investigated for its potential as an inhibitor of specific enzymes, which could lead to the development of new therapeutic agents for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The nitro group and phthalazinone moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide stands out due to its specific functional groups, which confer unique reactivity and binding properties. Its nitro group, in particular, allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C16H12N4O4/c21-15(10-4-3-5-11(8-10)20(23)24)17-9-14-12-6-1-2-7-13(12)16(22)19-18-14/h1-8H,9H2,(H,17,21)(H,19,22)

InChI Key

XHQJUMDCMCJJDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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